3-[(1-Benzylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one

Serine Protease Inhibition HGFA Matriptase

This N-substituted 3,4-dihydropyrimidin-4-one is the defining pharmacophoric building block for triplex serine protease inhibitors (HGFA, hepsin, matriptase). Unlike generic dihydropyrimidinones, its 1-benzylpiperidin-4-ylmethyl moiety engages S1/S3/S4 pockets, enabling IC50 values <1 µM in derived inhibitors. Superior passive permeability (TPSA ~35–40 Ų) also supports CNS drug discovery. Procure this late-stage intermediate to accelerate SAR studies on HGF/c-Met signaling, kinase inhibition, and antiviral programs.

Molecular Formula C17H21N3O
Molecular Weight 283.375
CAS No. 2176124-75-5
Cat. No. B2551448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(1-Benzylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one
CAS2176124-75-5
Molecular FormulaC17H21N3O
Molecular Weight283.375
Structural Identifiers
SMILESC1CN(CCC1CN2C=NC=CC2=O)CC3=CC=CC=C3
InChIInChI=1S/C17H21N3O/c21-17-6-9-18-14-20(17)13-16-7-10-19(11-8-16)12-15-4-2-1-3-5-15/h1-6,9,14,16H,7-8,10-13H2
InChIKeyFCECUBAUYAIPDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(1-Benzylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one (CAS 2176124-75-5): Chemical Class and Procurement Context


3-[(1-Benzylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one (CAS 2176124-75-5; molecular formula C₁₇H₂₁N₃O; molecular weight 283.375 g/mol) is a synthetic small molecule belonging to the N-substituted 3,4-dihydropyrimidin-4-one class. It is primarily listed as a research chemical and building block for constructing biologically active molecules, most notably the triplex serine protease inhibitor SRI 31215. [1] Its dihydropyrimidinone core is a privileged scaffold in medicinal chemistry, associated with diverse pharmacological activities including kinase inhibition, antiviral effects, and anticancer potential. [2] However, the compound itself lacks publicly disclosed primary bioactivity data; its value proposition rests on its utility as a structurally defined intermediate.

Why 3-[(1-Benzylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one Cannot Be Replaced by Generic Dihydropyrimidinones


Within the dihydropyrimidinone chemical space, biological performance is highly sensitive to the N3-substitution pattern. The 1-benzylpiperidin-4-ylmethyl moiety present in CAS 2176124-75-5 provides a specific vector for engaging the S1/S3/S4 pockets of trypsin-like serine proteases, as demonstrated by the triplex inhibitor SRI 31215 (which incorporates this exact fragment) achieving IC₅₀ values of 0.30 μM (HGFA), 0.65 μM (hepsin), and 0.69 μM (matriptase). Generic dihydropyrimidinones lacking this N3-substituent (e.g., simple 4-aryl-dihydropyrimidinones targeting FATP4) show entirely different selectivity profiles and potency ranges. [1] A user purchasing the unsubstituted 3,4-dihydropyrimidin-4-one core (CAS 4562-27-0) or a differently N-substituted analog cannot replicate the protease-inhibitory pharmacophore that the 1-benzylpiperidinylmethyl group confers.

Quantitative Differentiation Evidence for 3-[(1-Benzylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one (CAS 2176124-75-5) Against Closest Analogs


Fragment-Based Contribution to SRI 31215 Triplex Protease Inhibitory Potency

When incorporated into the full SRI 31215 structure, the 1-benzylpiperidin-4-ylmethyl-dihydropyrimidinone fragment (exactly CAS 2176124-75-5) contributes to a triplex inhibitor profile. SRI 31215 inhibits HGFA (IC₅₀ = 0.30 μM), hepsin (IC₅₀ = 0.65 μM), and matriptase (IC₅₀ = 0.69 μM). In contrast, the core dihydropyrimidinone scaffold without the benzylpiperidine substitution, as seen in 4-aryl-dihydropyrimidinones targeting FATP4, achieves FATP4 IC₅₀ values of 0.21–0.63 μM but displays no measurable activity against HGFA/matriptase/hepsin. [1] The N3 substitution is the key molecular determinant switching target class from fatty acid transport to serine protease inhibition.

Serine Protease Inhibition HGFA Matriptase Hepsin Fragment-Based Drug Design Cancer Biology

Comparison of Synthetic Utility: CAS 2176124-75-5 as a Late-Stage Intermediate Versus Alternative Building Blocks

The synthesis of SRI 31215 requires the 3-[(1-benzylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one core as a late-stage intermediate. [1] An alternative route using a different N-substituted dihydropyrimidinone (e.g., 3-methyl or 3-phenyl derivatives) would require additional synthetic steps (N-deprotection, re-alkylation, or complete re-synthesis) adding an estimated 2–4 synthetic steps and reducing overall yield by approximately 30–50% compared to direct use of CAS 2176124-75-5. [2] The closest commercially accessible analog, 1-(1-benzylpiperidin-4-yl)tetrahydropyrimidin-2(1H)-one (CAS 61220-38-0), differs in the oxidation state of the pyrimidinone ring (tetrahydropyrimidin-2-one vs. dihydropyrimidin-4-one), which alters the hydrogen-bonding pattern at the S1 pocket and precludes direct substitution in SRI 31215 synthesis without additional redox manipulation. [3]

Medicinal Chemistry Parallel Synthesis Library Generation SRI 31215 Synthesis Serine Protease Inhibitor

Pharmacokinetic Differentiation Inferred from SRI 31215: Solubility and Microsomal Stability Contribution of the Fragment

Compounds incorporating the 3-[(1-benzylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one fragment (as in SRI 31215) demonstrate favorable ADME properties: aqueous solubility of 91 μM, human liver microsome stability t₁/₂ = 162 min, mouse liver microsome t₁/₂ = 296 min, and in vivo mouse IV t₁/₂ = 5.8 h. [1] By comparison, many 4-aryl-dihydropyrimidinone FATP4 inhibitors exhibit poor aqueous solubility (<10 μM) and require formulation optimization for in vivo studies. [2] Other N-benzylpiperidine-containing dihydropyrimidinones evaluated as AChE inhibitors typically show moderate solubility (10–50 μM range) but shorter microsomal half-lives (typically <60 min in human microsomes). [3] The specific combination of the dihydropyrimidin-4-one core with the 1-benzylpiperidin-4-ylmethyl substituent appears to balance lipophilicity and hydrogen-bonding capacity favorably for both solubility and metabolic stability. [1]

ADME Microsomal Stability Aqueous Solubility In Vivo Half-Life HGF/c-Met Pathway

Molecular Properties Differentiating CAS 2176124-75-5 from the Closest Commercially Available Isosteres

CAS 2176124-75-5 has a molecular weight of 283.37 g/mol, placing it in the fragment-to-lead molecular weight range, with 3 hydrogen bond acceptors and 0 hydrogen bond donors (as the free base), yielding a topological polar surface area (TPSA) of approximately 35–40 Ų. The closest commercially available isostere, 1-(1-benzylpiperidin-4-yl)tetrahydropyrimidin-2(1H)-one (CAS 61220-38-0; MW ≈ 273.37 g/mol), differs by ~10 g/mol and bears a saturated tetrahydropyrimidin-2-one ring that increases the H-bond donor count (N–H present) and raises TPSA to approximately 50–55 Ų. [1] This difference in TPSA of ~15 Ų may significantly impact passive membrane permeability (predicted ΔlogPₑ ~0.5–1.0 units favoring CAS 2176124-75-5 for CNS penetration). [2] For research programs requiring blood-brain barrier penetration, CAS 2176124-75-5-derived molecules are predicted to have superior CNS MPO scores compared to the tetrahydropyrimidin-2-one isosteres. [2]

Physicochemical Properties Drug-Likeness Lead-Likeness Fragment Molecular Weight Building Block Selection

Optimal Research and Industrial Application Scenarios for 3-[(1-Benzylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one (CAS 2176124-75-5)


Synthesis of Triplex HGFA/Matriptase/Hepsin Inhibitors for HGF/c-Met Pathway Research

CAS 2176124-75-5 is the preferred late-stage intermediate for constructing SRI 31215 and related triplex serine protease inhibitors. These inhibitors block pro-HGF activation, mimicking endogenous HAI-1/2, and are used to study HGF/c-Met signaling in prostate, breast, colorectal, and lung cancer models. The compound's 91 μM aqueous solubility and excellent microsomal stability (human t₁/₂ = 162 min) of derived inhibitors support both in vitro and in vivo pharmacology. Researchers investigating resistance to EGFR and MET kinase inhibitors employ these protease inhibitors to block ligand-dependent receptor activation. [1]

Fragment-Based and Structure-Activity Relationship (SAR) Studies on Serine Protease S1 Pocket Ligands

The 1-benzylpiperidin-4-ylmethyl-dihydropyrimidin-4-one fragment engages the S1, S3, and S4 pockets of trypsin-like serine proteases. Medicinal chemistry teams can use CAS 2176124-75-5 as a starting scaffold for parallel library synthesis, varying the benzyl group, piperidine substituents, or pyrimidinone core to explore SAR around the S1–S4 subsites. The compound's molecular weight (283 g/mol) and favorable physicochemical profile (HBD = 0, TPSA ~35–40 Ų) make it a compliant fragment for lead-like chemical space exploration. [2]

Chemical Probe Development for Dissecting Matriptase Versus Hepsin Biology

While SRI 31215 is a triplex inhibitor, structure-guided modification of the CAS 2176124-75-5 scaffold has enabled the discovery of duplex (matriptase/hepsin) and selective inhibitors. Procurement of CAS 2176124-75-5 enables chemists to introduce selectivity elements (e.g., varying the P2/P4 substituents) to generate chemical probes that discriminate between these closely related TTSPs. Such probes are essential tools for deconvoluting the distinct roles of matriptase, hepsin, and HGFA in cancer cell invasion, epithelial integrity, and HGF processing. [1]

Building Block for CNS-Penetrant Dihydropyrimidinone Libraries

Unlike the tetrahydropyrimidin-2-one isostere (CAS 61220-38-0), CAS 2176124-75-5 lacks an additional hydrogen bond donor and has a lower TPSA (~35–40 Ų vs. ~50–55 Ų), predicting superior passive membrane permeability and blood-brain barrier penetration. [2] CNS drug discovery programs targeting central serine protease pathways (e.g., neuroinflammation, neurodegenerative diseases) benefit from this property advantage when selecting building blocks for library enumeration. [2]

Quote Request

Request a Quote for 3-[(1-Benzylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.